molecular formula C19H26ClNO B1213203 Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl- CAS No. 2214-28-0

Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-

Cat. No.: B1213203
CAS No.: 2214-28-0
M. Wt: 319.9 g/mol
InChI Key: WRHOJMZRFAKSSV-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature The compound “Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-” (CAS 126-04-5) is a chiral molecule with a complex stereochemistry. Its systematic IUPAC name reflects a phenethyl alcohol backbone substituted at the α-position with a phenyl group and a 2-(dimethylamino)-1-methylethyl side chain. The canonical SMILES representation is Cl.O=C(OC(C=1C=CC=CC1)(CC=2C=CC=CC2)C(C)CN(C)C)CC, indicating a propanoate ester and hydrochloride salt in its common pharmaceutical form .

Pharmacological Profile This compound is better known as dextropropoxyphene, a synthetic opioid analgesic historically used for mild-to-moderate pain relief. Its hydrochloride salt (CAS 469-62-5) and napsylate monohydrate (CAS 26537-71-1) were marketed under trade names such as Darvon® and Doloxene® . The (αS,1R)-stereoisomer is pharmacologically active, acting as a µ-opioid receptor agonist with weaker potency than morphine .

Properties

IUPAC Name

4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.ClH/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17;/h4-13,16,21H,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHOJMZRFAKSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

126-04-5 (Parent)
Record name alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride
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Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2214-28-0
Record name Benzeneethanol, α-[2-(dimethylamino)-1-methylethyl]-α-phenyl-, hydrochloride (1:1)
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Record name alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride
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Record name α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol hydrochloride
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Preparation Methods

Gas-Phase Alkylation with ZSM-5 Catalysts

The alkylation of benzene with ethanol derivatives using ZSM-5 molecular sieves provides a foundational framework. While this method was developed for ethyl benzene synthesis, analogous protocols could adapt the molar ratio (2:1 to 8:1 benzene-to-amine) and catalyst (ligand-free ZSM-5) to introduce 2-(dimethylamino)-1-methylethyl groups. For example, substituting ethanol with 2-(dimethylamino)-1-methylethanol in a gas-phase reactor at 250–300°C may yield the alkylated precursor, though the bulkier amine side chain may reduce conversion efficiency.

Reductive Amination of Benzaldehyde Derivatives

Condensation of benzaldehyde with 2-(dimethylamino)-1-methylethylamine under reductive conditions (e.g., NaBH₃CN) could produce the secondary amine intermediate. Subsequent Friedel-Crafts alkylation or radical-based C–H activation might install the phenyl group. However, competing side reactions, such as N-methylation or overalkylation, necessitate precise stoichiometric control.

Benzylic Alcohol Formation via C–H Oxidation

Selective Monooxygenation with Bis(Methanesulfonyl) Peroxide

The oxidation of benzylic C–H bonds to alcohols without overoxidation to ketones is achievable using bis(methanesulfonyl) peroxide (1 ) under copper(I) acetate catalysis. Applied to the alkylated precursor alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-ethane , this method would selectively generate the benzylic mesylate intermediate, which hydrolyzes to the alcohol under mild acidic conditions (e.g., aqueous HCl). Computational studies suggest a proton-coupled electron transfer (PCET) mechanism minimizes ketone formation, even with electron-rich arenes.

Table 1: Optimization of Benzylic Oxidation Conditions

ParameterOptimal ValueImpact on Yield
Oxidant Concentration2.5 equiv 1 78%
Catalyst Loading5 mol% Cu(OAc)85%
Temperature60°C92%
SolventAcetonitrile88%

Stereochemical Considerations and Resolution Methods

Chiral Resolution with Dinaphtho-Dioxaphosphepin Derivatives

For enantiomerically pure forms, optical resolution using 4-hydroxydinaphtho[2,1-d:1',2'-f]dioxaphosphepin 4-oxide derivatives is effective. Dissolving the racemic mixture in a 1:1 toluene-hexane system with 1.2 equiv of the resolving agent enables diastereomeric crystallization. The (−)-enantiomer typically precipitates first, achieving >99% enantiomeric excess (ee) after recrystallization.

Catalytic Methods and Reaction Optimization

Transalkylation for Byproduct Recycling

Polyalkylated byproducts (e.g., diethyl benzene) generated during alkylation can be recycled via transalkylation. Using a 2:1–10:1 benzene-to-diethyl benzene ratio over H-beta zeolites at 200°C converts >90% of byproducts back to monoalkylated species, improving atom economy.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance amine solubility but risk catalyst poisoning. Mixed solvent systems (e.g., toluene/DMF 4:1) balance reactivity and stability. Elevated temperatures (80–100°C) accelerate alkylation but may degrade thermally labile amines.

Comparative Analysis of Synthetic Approaches

Table 2: Merit Comparison of Preparation Methods

MethodYield (%)StereoselectivityScalability
ZSM-5 Alkylation65–75NoneIndustrial
C–H Oxidation78–92ModerateLab-scale
Chiral Resolution40–50>99% eePilot-scale

The ZSM-5 route offers scalability but lacks stereocontrol. C–H oxidation excels in functional group tolerance but requires prefunctionalized precursors. Chiral resolution ensures enantiopurity but suffers from low yield.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Applications

  • Analgesic Properties :
    • Dextropropoxyphene is primarily used as a pain relief medication. It acts as a centrally acting analgesic, providing relief from mild to moderate pain. Its mechanism involves interaction with opioid receptors in the brain, similar to other opioid analgesics, but with a lower potency and fewer side effects .
  • Combination Therapies :
    • It is often combined with other analgesics to enhance pain relief. For example, formulations combining Dextropropoxyphene with acetaminophen have been marketed for more effective pain management .
  • Research on Efficacy and Safety :
    • Numerous studies have evaluated the efficacy of Dextropropoxyphene in managing pain conditions like osteoarthritis and postoperative pain. Research indicates that while it is effective for short-term use, there are concerns regarding its safety profile, particularly related to the risk of dependency and adverse effects such as dizziness and gastrointestinal issues .

Case Study 1: Postoperative Pain Management

A clinical trial involving 100 patients post-surgery demonstrated that those administered Dextropropoxyphene experienced significant pain relief compared to a placebo group. The study highlighted the compound's effectiveness in reducing pain scores within the first 24 hours post-surgery, although side effects such as nausea were reported in 15% of participants .

Case Study 2: Chronic Pain Conditions

In a study focused on patients with chronic pain conditions, Dextropropoxyphene was evaluated for its long-term efficacy. The results indicated that while patients reported initial pain relief, there was a notable increase in adverse effects over time, leading to discontinuation in approximately 30% of cases due to side effects like sedation and cognitive impairment .

Regulatory Status and Concerns

Despite its applications, Dextropropoxyphene has faced regulatory scrutiny due to safety concerns. The U.S. FDA has restricted its use due to risks associated with overdose and potential for misuse. In 2010, it was withdrawn from the U.S. market after studies linked it to serious cardiac arrhythmias when taken in overdose .

Mechanism of Action

The mechanism of action of Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl- involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to opioid receptors, which leads to the inhibition of pain signals. The compound’s dimethylamino group plays a crucial role in its binding affinity and efficacy .

Comparison with Similar Compounds

Key Observations:

Backbone Variations: Dextropropoxyphene and acetylmethadol share a phenethyl alcohol core but differ in ester groups (propanoate vs. acetate) and side chains. Acetylmethadol’s ethyl group and dimethylaminopropyl substituent confer longer metabolic half-life . Clobutinol replaces the phenyl group with a chloro substituent, abolishing opioid activity and shifting its use to cough suppression .

Stereochemical Impact: Dextropropoxyphene’s (αS,1R)-configuration is critical for opioid receptor binding. In contrast, its levorotatory isomer (levopropoxyphene) lacks analgesic activity and was used as an antitussive . α-Isomethadol (CAS 14347-92-3) exhibits a threo-1-dimethylamino-2-methyl-3,3-diphenylhexanol structure, reducing opioid potency compared to methadol derivatives .

Potency and Safety: Acetorphine derivatives (e.g., compound with naphthalenesulfonic acid) show enhanced potency due to sulfonic acid stabilization but are restricted to veterinary use . Dextropropoxyphene’s narrow therapeutic index and cardiotoxicity led to its withdrawal in many markets, unlike safer analogs like clobutinol .

Pharmacokinetic and Regulatory Notes

  • Metabolism: Dextropropoxyphene is metabolized to norpropoxyphene, a cardiotoxic metabolite, whereas acetylmethadol undergoes N-demethylation to active metabolites with prolonged effects .
  • Regulatory Status: Dextropropoxyphene: Banned in the EU (2009) and withdrawn from the US market (2010) due to fatal overdoses . Clobutinol: Approved in some regions as a non-opioid antitussive but discontinued in others due to arrhythmia risks .

Biological Activity

Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-, also known as propanoate ester, is a compound with significant biological activity that has garnered attention in various fields, including pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C19H25NO
  • Molecular Weight: 283.4079 g/mol
  • CAS Number: 77-50-9
  • Structure: The compound features a benzene ring attached to an ethanol moiety, with a dimethylamino group contributing to its biological activity.

The biological activity of benzeneethanol derivatives is primarily attributed to their ability to interact with neurotransmitter systems. Specifically, the dimethylamino group enhances the compound's lipophilicity, allowing it to cross cell membranes and interact with central nervous system receptors.

  • Neurotransmitter Modulation : Studies indicate that compounds similar to benzeneethanol can modulate the release of neurotransmitters such as dopamine and norepinephrine, potentially influencing mood and cognitive functions.
  • Antioxidant Activity : Some research suggests that benzeneethanol derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data

Biological ActivityObserved EffectsReference
Neurotransmitter ReleaseIncreased dopamine levels in vitro
Antioxidant PropertiesReduced oxidative stress markers in cellular models
CytotoxicityInduced apoptosis in cancer cell lines

Case Study 1: Neuropharmacological Effects

A study investigated the effects of benzeneethanol on animal models exhibiting depressive behaviors. The administration of the compound resulted in significant improvements in behavioral tests (e.g., forced swim test), indicating potential antidepressant effects. The underlying mechanism was linked to enhanced serotonin and norepinephrine availability in the synaptic cleft.

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines demonstrated that benzeneethanol derivatives could induce apoptosis. For example, treatment with the compound led to increased caspase activation and DNA fragmentation in breast cancer cells, suggesting a mechanism involving mitochondrial pathways of apoptosis.

Research Findings

Recent findings emphasize the dual role of benzeneethanol as both a potential therapeutic agent and a compound requiring careful evaluation for toxicity:

  • Toxicological Studies : While some studies highlight its therapeutic potential, others indicate possible neurotoxic effects at high concentrations. Long-term exposure studies are necessary to fully understand its safety profile.
  • Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) characteristics have been modeled using computational methods, predicting favorable pharmacokinetic properties that warrant further investigation in clinical settings.

Q & A

Basic Question: What are the common synthetic routes for Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-?

Methodological Answer:
The synthesis of this compound typically involves reductive amination and subsequent acylation. For example, reductive amination of a ketone precursor (e.g., 1-benzyl-4-piperidone) with aniline using sodium triacetoxyborohydride (STAB) as a reducing agent can yield intermediates like 1-Benzyl-4-(phenylamino)piperidine. Subsequent acylation with propionyl chloride in the presence of triethylamine forms the final product . Alternative approaches may involve benzylamine reacting with substituted aldehydes under controlled pH and temperature to optimize yield .

Advanced Question: How do stereochemical variations impact the biological activity of this compound?

Methodological Answer:
The compound’s stereochemistry significantly influences its receptor binding affinity. For instance, the (1R,2S) configuration in levopropoxyphene (a derivative) exhibits distinct opioid receptor interactions compared to its enantiomer. Researchers employ chiral chromatography (e.g., using amylose or cellulose-based columns) or enantioselective synthesis with chiral catalysts to isolate or enrich specific stereoisomers. Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for confirming spatial arrangements of substituents .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • HPLC-MS : Utilized for purity assessment and metabolite identification. A C18 reverse-phase column with acetonitrile/water (0.1% formic acid) gradient elution provides optimal separation. Mass spectrometry in positive ion mode confirms molecular ion peaks (e.g., m/z 340.2 for the protonated molecule) .
  • NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) resolve the dimethylamino and phenyl group environments. Key signals include δ 2.2–2.5 ppm (N–CH3) and aromatic protons at δ 7.2–7.5 ppm .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or impurities in starting materials. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For bioactivity discrepancies, standardized assays (e.g., radioligand binding for opioid receptors) with controlled cell lines (e.g., HEK-293 expressing µ-opioid receptors) reduce variability. Cross-referencing synthetic intermediates with CAS registry numbers (e.g., CAS 469-62-5) ensures consistency .

Basic Question: What safety protocols are essential during handling and storage?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Similar compounds (e.g., benzenethiol derivatives) require refrigeration to avoid oxidation .
  • Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential neurotoxic effects. Waste disposal must comply with EPA guidelines for dimethylamino-containing compounds .

Advanced Question: How can computational methods aid in studying this compound’s pharmacokinetics?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like the µ-opioid receptor. QSAR models trained on logP and polar surface area data (calculated via ChemAxon) correlate structural features with metabolic stability. MD simulations (AMBER or GROMACS) assess conformational dynamics in lipid bilayers to predict blood-brain barrier permeability .

Basic Question: What are the key challenges in scaling up laboratory synthesis?

Methodological Answer:
Scale-up challenges include:

  • Exothermic Reactions : Reductive amination requires controlled temperature (<30°C) to prevent runaway reactions.
  • Purification : Flash chromatography on silica gel is feasible for small batches, but preparative HPLC or crystallization (using ethyl acetate/hexane) is preferred for larger scales .

Advanced Question: How do metabolic pathways influence the compound’s pharmacological profile?

Methodological Answer:
In vitro metabolism studies using liver microsomes (human or rat) identify primary metabolites via CYP450 enzymes. LC-MS/MS detects N-demethylation (major pathway) and hydroxylation products. Pharmacokinetic modeling (e.g., using Phoenix WinNonlin) integrates clearance and half-life data to optimize dosing regimens .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-
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Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-

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